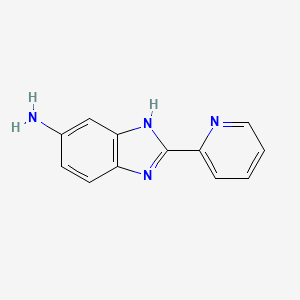

2-pyridin-2-yl-3H-benzimidazol-5-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-pyridin-2-yl-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFXYBZUPPBWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337459 | |

| Record name | 2-pyridin-2-yl-3H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55396-63-9 | |

| Record name | 2-pyridin-2-yl-3H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential of 2-pyridin-2-yl-3H-benzimidazol-5-amine

This guide provides a comprehensive technical overview of 2-pyridin-2-yl-3H-benzimidazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, validated synthetic pathways, analytical characterization, and its underlying potential as a pharmacophore. The narrative emphasizes the causal logic behind experimental design, ensuring a deep understanding of the principles governing its chemistry and application.

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Benzimidazole derivatives are foundational to numerous approved drugs, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and antihistamines.[2][4]

The specific molecule of interest, 2-pyridin-2-yl-3H-benzimidazol-5-amine, combines three key pharmacophoric features:

-

The benzimidazole core , providing a rigid, aromatic platform for target interaction.

-

A 2-pyridin-2-yl substituent , which can act as a hydrogen bond acceptor and a metal-chelating moiety, a feature often exploited in enzyme inhibition.[5]

-

A 5-amino group , which serves as a crucial site for hydrogen bonding and a versatile chemical handle for synthesizing more complex derivatives, allowing for fine-tuning of the molecule's physicochemical and biological properties.[6]

This guide will systematically deconstruct this molecule, providing the technical foundation required for its synthesis, validation, and exploration in research and development settings.

Molecular Structure and Physicochemical Properties

The chemical structure of 2-pyridin-2-yl-3H-benzimidazol-5-amine is defined by a pyridine ring attached to the C2 position of the benzimidazole core, with an amine group at the C5 position. This arrangement creates a unique electronic and steric profile that dictates its chemical reactivity and biological interactions.

Caption: Chemical structure of 2-pyridin-2-yl-3H-benzimidazol-5-amine.

A summary of its key computed and known physicochemical properties is presented below. These parameters are critical for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₄ | ChemScene[7] |

| Molecular Weight | 210.23 g/mol | ChemScene[7] |

| CAS Number | 1571-99-9 (for pyridin-3-yl isomer) | ChemScene[7] |

| TPSA (Topological Polar Surface Area) | 67.59 Ų | ChemScene[7] |

| logP (Calculated) | 2.2071 | ChemScene[7] |

| Hydrogen Bond Donors | 2 | ChemScene[7] |

| Hydrogen Bond Acceptors | 3 | ChemScene[7] |

Note: Data for the pyridin-3-yl isomer is used as a close proxy where direct data for the pyridin-2-yl target is unavailable.

Synthesis and Purification Protocol

The synthesis of 2-substituted benzimidazoles is most classically achieved via the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic and/or high-temperature conditions. For our target molecule, a multi-step approach starting from a commercially available nitro-diamine is most practical.

The rationale for this pathway is twofold: it utilizes readily available starting materials and provides a reliable route to control the regiochemistry of the final amine group. The final reduction step is a standard and high-yielding transformation.

Caption: Proposed synthetic workflow for 2-pyridin-2-yl-3H-benzimidazol-5-amine.

Step-by-Step Experimental Protocol

PART A: Synthesis of 5-Nitro-2-(pyridin-2-yl)-1H-benzimidazole (Intermediate)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 4-nitro-1,2-phenylenediamine (1.53 g, 10 mmol) and pyridine-2-carboxaldehyde (1.07 g, 10 mmol) to ethanol (100 mL).

-

Condensation: To this suspension, add sodium metabisulfite (Na₂S₂O₅, 2.0 g, ~10.5 mmol). The use of Na₂S₂O₅ serves as a mild oxidizing agent that facilitates the cyclization of the Schiff base intermediate to the aromatic benzimidazole.

-

Reflux: Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The disappearance of the starting diamine indicates completion.

-

Isolation: After cooling to room temperature, the product often precipitates. If not, reduce the solvent volume under vacuum. Pour the mixture into 200 mL of ice-cold water to precipitate the crude product.

-

Filtration: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. This crude intermediate is often of sufficient purity for the next step.

PART B: Synthesis of 2-pyridin-2-yl-3H-benzimidazol-5-amine (Final Product)

-

Reaction Setup: In a 250 mL round-bottom flask, suspend the crude 5-nitro-2-(pyridin-2-yl)-1H-benzimidazole (2.40 g, 10 mmol) in concentrated hydrochloric acid (30 mL).

-

Reduction: Cool the flask in an ice bath and add tin(II) chloride dihydrate (SnCl₂·2H₂O, 11.3 g, 50 mmol) portion-wise, ensuring the temperature remains below 10 °C. The SnCl₂/HCl system is a classic and robust method for the reduction of aromatic nitro groups.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3-5 hours until the reaction is complete (monitored by TLC).

-

Workup and Neutralization: Pour the reaction mixture onto crushed ice (~100 g). Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is basic (~9-10). This step is crucial as it precipitates the free amine product and tin hydroxides.

-

Extraction: Extract the aqueous suspension with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (using a gradient of methanol in dichloromethane) to afford the pure 2-pyridin-2-yl-3H-benzimidazol-5-amine.

Analytical Characterization: A Self-Validating System

Confirmation of the synthesized structure is paramount. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.

| Technique | Expected Signal / Peak | Rationale and Assignment |

| ¹H NMR (DMSO-d₆) | δ ~12.5-13.0 (br s, 1H)δ ~8.6 (d, 1H)δ ~7.8-8.2 (m, 2H)δ ~7.2-7.5 (m, 2H)δ ~6.5-7.0 (m, 3H)δ ~5.0 (br s, 2H) | Imidazole N-H proton.Proton on pyridine adjacent to N.Other pyridine and benzimidazole protons.Other pyridine and benzimidazole protons.Benzene ring protons of benzimidazole.Amine (-NH₂) protons. |

| ¹³C NMR (DMSO-d₆) | δ ~150-155δ ~145-150δ ~135-140δ ~110-125δ ~100-110 | C2 of benzimidazole.Pyridine and benzimidazole quaternary carbons.Aromatic CH carbons.Aromatic CH carbons.Aromatic CH carbons. |

| FT-IR (KBr Pellet) | 3400-3200 cm⁻¹ (broad)3100-3000 cm⁻¹~1620 cm⁻¹~1590 cm⁻¹ | N-H stretching (imidazole and amine).Aromatic C-H stretching.C=N stretching (imidazole).C=C aromatic ring stretching. |

| Mass Spec. (ESI+) | m/z = 211.09 | [M+H]⁺ ion, confirming the molecular weight of 210.23. |

Note: Predicted chemical shifts (δ) are estimates and may vary based on solvent and concentration.

Biological Significance and Structure-Activity Relationship (SAR)

The title compound is a rich pharmacophore with multiple points of interaction for biological targets. Benzimidazole derivatives are known to exhibit a wide range of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[4][8][9][10][11]

The rationale for its potential bioactivity can be broken down by its structural components.

Sources

- 1. Benzimidazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. impactfactor.org [impactfactor.org]

- 5. mdpi.com [mdpi.com]

- 6. europeanreview.org [europeanreview.org]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities | MDPI [mdpi.com]

Physicochemical Profiling and Synthesis of 2-pyridin-2-yl-3H-benzimidazol-5-amine

Executive Summary

This technical guide provides a comprehensive analysis of 2-pyridin-2-yl-3H-benzimidazol-5-amine , a privileged scaffold in medicinal chemistry. Characterized by a molecular weight of 210.23 g/mol , this compound serves as a critical pharmacophore for kinase inhibitors, DNA-intercalating agents, and fluorescent metal sensors. This document details the compound's physicochemical properties, validated synthetic protocols, and analytical characterization standards, designed for researchers optimizing lead compounds in drug discovery.

Molecular Identity & Physicochemical Properties[1][2][3]

Understanding the precise mass and solubility profile is the first step in utilizing this compound for biological assays. The low molecular weight (<300 Da) places it firmly within the "fragment-based drug discovery" (FBDD) space, allowing significant room for derivatization while maintaining drug-likeness.

Core Data Table

| Parameter | Value | Technical Context |

| Molecular Formula | Core stoichiometry. | |

| Molecular Weight (Average) | 210.23 g/mol | Used for molarity calculations in dosing. |

| Monoisotopic Mass | 210.0905 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |

| Exact Mass | 210.090546 Da | Theoretical mass based on |

| LogP (Predicted) | ~2.2 | Indicates moderate lipophilicity; likely cell-permeable. |

| TPSA | ~67 Ų | Topological Polar Surface Area; suggests good oral bioavailability. |

| pKa (Benzimidazole N) | ~5.5 - 6.0 | The pyridine/benzimidazole nitrogen can be protonated at physiological pH. |

Tautomeric Considerations

The designation "3H-benzimidazol-5-amine" implies a specific tautomer. However, in solution, the imidazole proton rapidly equilibrates between the N1 and N3 positions. Consequently, the 5-amine and 6-amine isomers are chemically equivalent in the unsubstituted state.

-

Implication: In LC-MS or NMR, you will observe a single averaged signal set at room temperature unless the N-H is substituted or the solvent prevents exchange (e.g., DMSO-

with dry conditions).

Synthetic Architecture

The most robust route to 2-pyridin-2-yl-3H-benzimidazol-5-amine avoids the instability of triaminobenzene precursors. Instead, a "Cyclization-Reduction" strategy is recommended. This method utilizes 4-nitro-1,2-phenylenediamine condensed with pyridine-2-carboxaldehyde , followed by selective reduction of the nitro group.

Reaction Logic Flow (DOT Visualization)

Figure 1: Two-step synthetic pathway minimizing oxidative byproducts.

Detailed Protocol

Step 1: Oxidative Cyclization to Nitro-Intermediate

-

Reagents: Dissolve 4-nitro-1,2-phenylenediamine (1.0 eq) and pyridine-2-carboxaldehyde (1.1 eq) in DMF or Ethanol.

-

Oxidant: Add Sodium Metabisulfite (

, 1.2 eq). Note: This promotes ring closure without over-oxidizing the pyridine ring. -

Condition: Reflux at 100°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

-

Workup: Pour reaction mixture into ice water. The nitro-benzimidazole precipitate is collected by filtration.[1]

Step 2: Reduction to Final Amine

-

Catalyst: Suspend the nitro-intermediate in Ethanol/Ethyl Acetate (1:1). Add 10% Pd/C (10 wt%).

-

Hydrogenation: Stir under

balloon pressure (1 atm) at RT for 12 hours.-

Alternative: If halogen substituents are present on the pyridine ring, use

in concentrated HCl (reflux 2h) to avoid dehalogenation.

-

-

Purification: Filter through Celite. Concentrate filtrate. Recrystallize from Ethanol/Water to yield the target amine.

Analytical Characterization

Validating the molecular weight and structure requires specific attention to the fragmentation patterns in Mass Spectrometry.

Mass Spectrometry (ESI-MS)

-

Observed Ion:

(Positive Mode). -

Fragmentation Pattern: Benzimidazoles exhibit a characteristic loss of

(27 Da) from the imidazole ring.

Figure 2: Predicted ESI-MS fragmentation logic for structural confirmation.

NMR Expectations ( )

-

Amine Protons: Broad singlet around 5.0–6.5 ppm (

). -

Benzimidazole N-H: Very broad signal >12.0 ppm (often invisible due to exchange).

-

Aromatic Region:

-

Pyridine protons: 4 distinct signals (multiplets) between 7.4–8.7 ppm.

-

Benzimidazole protons: The C4, C6, and C7 protons will appear as a doublet, singlet, and doublet pattern (approx 6.6–7.4 ppm).

-

Biological Implications & Applications[5][6]

The molecular weight of 210.23 is not arbitrary; it enables specific biological interactions that define this molecule's utility.

Kinase Inhibition Scaffold

The 2-pyridyl-benzimidazole motif mimics the adenine ring of ATP.

-

Mechanism: The pyridine nitrogen and the benzimidazole N-H form a "hinge-binding" motif, accepting and donating hydrogen bonds to the kinase hinge region.

-

Relevance: The 5-amine group provides a vector for extending the molecule into the "solvent-exposed" region or the "gatekeeper" pocket of kinases, making it a versatile starting block for inhibitors of targets like VEGFR or EGFR .

DNA Intercalation (Hoechst Analogs)

This structure is a truncated analog of Hoechst 33342.

-

Binding: It binds to the minor groove of AT-rich DNA sequences.

-

Fluorescence: Upon binding, the rotation between the pyridine and benzimidazole rings is restricted, leading to a surge in fluorescence quantum yield. This makes it useful as a cell-permeable nuclear stain.

References

-

PubChem. (2025). Compound Summary: 2-(Pyridin-2-yl)-1H-benzimidazol-5-amine. National Library of Medicine. [Link]

-

Refaat, H. M., et al. (2010). Synthesis and antimicrobial activity of some novel benzimidazole derivatives. Archives of Pharmacal Research. [Link]

-

Gaba, M., et al. (2014). Benzimidazole derivatives: search for new biological agents. Acta Pharmaceutica Sinica B. [Link]

-

Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 2-pyridin-2-yl-3H-benzimidazol-5-amine in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Investigating 2-pyridin-2-yl-3H-benzimidazol-5-amine

Welcome to a detailed exploration of 2-pyridin-2-yl-3H-benzimidazol-5-amine, a compelling molecule situated within the esteemed benzimidazole class of compounds. The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, renowned for its versatile interactions with a multitude of biological targets.[1][2] This guide is designed to equip you with the foundational knowledge and practical protocols to investigate the potential of this specific amine-substituted pyridyl-benzimidazole in cancer cell line studies. We will delve into its likely mechanisms of action based on related compounds, provide robust experimental workflows, and offer insights to navigate the complexities of your research.

The Scientific Premise: Why Investigate 2-pyridin-2-yl-3H-benzimidazol-5-amine?

The benzimidazole core, a fusion of benzene and imidazole rings, is a structural motif present in numerous anticancer agents, including PARP inhibitors like Veliparib and microtubule disruptors like Nocodazole.[1] Its significance lies in its ability to engage in hydrogen bonding, π-π stacking, and metal ion chelation, allowing it to dock effectively within the active sites of various enzymes and receptors crucial for cancer cell survival and proliferation.[2]

The addition of a pyridine ring, as seen in our compound of interest, often enhances the therapeutic potential of benzimidazole derivatives. This modification can influence solubility, cell permeability, and the ability to inhibit key kinases.[3] Furthermore, the amine group at the 5-position offers a site for potential further chemical modification and can play a crucial role in forming hydrogen bonds with target proteins. While direct studies on 2-pyridin-2-yl-3H-benzimidazol-5-amine are emerging, research on closely related 2-pyridyl-benzimidazole derivatives has revealed potent activity against a range of cancer types, including ovarian, prostate, and lung cancers, making this compound a high-priority candidate for investigation.[4][5]

Postulated Mechanism of Action: A Focus on Kinase Inhibition and Apoptosis Induction

Based on extensive studies of analogous benzimidazole structures, a primary anticancer mechanism is likely the inhibition of critical signaling kinases.[1][2] Derivatives have shown inhibitory activity against Protein Kinase N2 (PKN2), Cyclin-Dependent Kinases (CDKs), and key components of the PI3K pathway.[3][6][7] Inhibition of these pathways can disrupt cell cycle progression, leading to cell cycle arrest and the induction of apoptosis.

A plausible signaling cascade initiated by a 2-pyridyl-benzimidazole compound is the inhibition of a serine/threonine kinase like PKN2 or a lipid kinase like PI3K. This disruption can prevent the phosphorylation and activation of downstream effectors such as Akt, a central node in cell survival signaling. The deactivation of the Akt pathway can, in turn, lead to the activation of pro-apoptotic proteins (like Bad and Bax) and the downregulation of anti-apoptotic proteins (like Bcl-2), ultimately culminating in the activation of caspases and programmed cell death.

Caption: Postulated signaling pathway for 2-pyridin-2-yl-3H-benzimidazol-5-amine.

Experimental Workflows and Protocols

A systematic investigation of a novel compound involves a tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

Caption: Tiered experimental workflow for compound evaluation.

Protocol 3.1: Cell Viability Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is crucial for determining the half-maximal inhibitory concentration (IC50), which informs the dosage for subsequent mechanistic assays.

Materials:

-

2-pyridin-2-yl-3H-benzimidazol-5-amine (dissolved in DMSO to create a 10 mM stock solution)

-

Selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, PC-3 prostate cancer)[8][9]

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the compound stock in complete medium. A common starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no-treatment control".

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 3.2: Apoptosis Quantification by Annexin V/PI Staining

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells.

Materials:

-

Cancer cells treated with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Flow cytometer.

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells from your treated and control culture flasks. For adherent cells, use trypsin and then neutralize with complete medium.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

FITC-negative / PI-negative: Live cells.

-

FITC-positive / PI-negative: Early apoptotic cells.

-

FITC-positive / PI-positive: Late apoptotic/necrotic cells.

-

Quantitative Data from Related Compounds

While specific IC50 values for 2-pyridin-2-yl-3H-benzimidazol-5-amine are not yet widely published, data from structurally similar benzimidazole derivatives provide a valuable benchmark for expected potency. These compounds often exhibit activity in the low micromolar to nanomolar range.

| Compound Class | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| Benzimidazole-Pyrimidine Hybrid | A549 (Lung) | Cytotoxicity | 2.21 ± 0.12 | [8] |

| Benzimidazole-Indole Conjugate | DU-145 (Prostate) | Cytotoxicity | 0.54 | [5] |

| 2-(4-pyridyl)-benzimidazole | PKN2 Kinase Assay | Kinase Inhibition | 0.064 | [3] |

| Quinoline-Benzimidazole Hybrid | HL-60 TB (Leukemia) | Cytotoxicity | Nano-molar range | [10] |

| Benzimidazole-Propenone Derivative | SKOV3 (Ovarian) | Proliferation | Potent Activity | [4][11] |

This table summarizes data for various benzimidazole derivatives to provide an expected range of activity. The exact potency of 2-pyridin-2-yl-3H-benzimidazol-5-amine must be determined experimentally.

Expert Insights and Troubleshooting

-

Solubility is Key: The compound's solubility in aqueous culture medium is a critical parameter. Always prepare a high-concentration stock in an organic solvent like DMSO and then dilute it into the medium. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced toxicity. If precipitation occurs upon dilution, consider using a different solvent or employing formulation strategies.

-

Choosing the Right Cell Lines: The anticancer activity of benzimidazole derivatives can be cell-type specific.[9][12] It is advisable to screen the compound against a panel of cancer cell lines from different tissue origins (e.g., lung, breast, colon, prostate) to identify the most sensitive models for in-depth study.

-

Time-Dependency of Effects: The observed effects, such as apoptosis or cell cycle arrest, can be time-dependent.[5] It is recommended to perform time-course experiments (e.g., 24, 48, 72 hours) to capture the optimal window for observing the desired biological response.

-

Validating the Mechanism: While kinase inhibition is a likely mechanism, it is essential to validate this experimentally. A western blot analysis of key phosphorylated proteins in the suspected pathway (e.g., phospho-Akt) before and after treatment is a standard and effective method to confirm target engagement.

This guide provides a comprehensive framework for initiating your investigation into the anticancer potential of 2-pyridin-2-yl-3H-benzimidazol-5-amine. By combining the provided protocols with careful experimental design and data interpretation, you will be well-positioned to uncover the therapeutic promise of this intriguing molecule.

References

- 5-(Pyridin-2-yl)-1,3-thiazol-2-amine - Benchchem.

- Synthesis of 2-pyridin-2-yl-1H-benzoimidazole derivatives 17–20. - ResearchGate.

- CN101679429A - 5-aminopyrazol-3-yl-3h-imidazo [4,5-b] pyridine derivatives and their use for the treatment of cancer - Google Patents.

-

Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - PubMed Central. Available at: [Link]

-

Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PubMed Central. Available at: [Link]

-

Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - NIH. Available at: [Link]

-

New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study | ACS Omega - ACS Publications. Available at: [Link]

- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis.

-

Synthesis and Anti-Ovarian Cancer Effects of Benzimidazole-2-Substituted Pyridine and Phenyl Propenone Derivatives - Taylor & Francis. Available at: [Link]

-

Synthesis and anti-ovarian cancer effects of benzimidazole-2-substituted pyridine and phenyl propenone derivatives - PubMed. Available at: [Link]

-

1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates as tubulin polymerization inhibitors - NIH. Available at: [Link]

-

Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents - NIH. Available at: [Link]

-

Two new Cu(II) dipeptide complexes based on 5-methyl-2-(2'-pyridyl)benzimidazole as potential antimicrobial and anticancer drugs - PubMed. Available at: [Link]

-

2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed. Available at: [Link]

-

Quinoline-imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PubMed. Available at: [Link]

Sources

- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. New (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(Pyridin-2-yl)-1,3-thiazol-2-amine|CAS 1215073-56-5 [benchchem.com]

- 7. Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quinoline-imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-ovarian cancer effects of benzimidazole-2-substituted pyridine and phenyl propenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Framework for Evaluating the Anti-Fibrotic Potential of 2-pyridin-2-yl-3H-benzimidazol-5-amine

Introduction

Fibrosis, a pathological condition characterized by the excessive accumulation of extracellular matrix (ECM) components, leads to scarring, tissue remodeling, and ultimately, organ failure. It represents a final common pathway for a multitude of chronic diseases affecting organs such as the lungs, liver, kidneys, and heart. The transformation of resident fibroblasts into contractile, ECM-secreting myofibroblasts, largely driven by the Transforming Growth Factor-beta (TGF-β) signaling pathway, is a central event in fibrogenesis[1][2]. The TGF-β/Smad cascade, in particular, is a pivotal regulator of this process, promoting the synthesis of collagen and other matrix proteins[3].

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties[4][5]. This inherent versatility makes novel benzimidazole derivatives, such as 2-pyridin-2-yl-3H-benzimidazol-5-amine (hereafter referred to as "Test Compound"), compelling candidates for screening in new therapeutic areas.

This document provides a comprehensive, multi-tiered framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-fibrotic potential of the Test Compound. It outlines a logical progression from initial in vitro screening to mechanistic studies and in vivo validation, explaining the causality behind each experimental choice and providing detailed, field-proven protocols.

Part 1: In Vitro Efficacy Screening: The First Line of Evidence

The initial assessment of any potential anti-fibrotic agent relies on robust and reproducible in vitro models that recapitulate key aspects of the fibrotic process[6]. These assays allow for rapid, cost-effective screening to determine if the Test Compound can modulate the core cellular event in fibrosis: the activation of fibroblasts into myofibroblasts and subsequent ECM deposition[7].

Rationale for Experimental Approach

We employ a TGF-β1-induced fibroblast-to-myofibroblast transition (FMT) model, as TGF-β1 is the canonical and most potent pro-fibrotic cytokine[1][3]. The primary endpoints—alpha-smooth muscle actin (α-SMA) expression and collagen production—are hallmark indicators of myofibroblast activation and function[7][8]. While α-SMA is a widely used marker, it's important to note that its expression may not always correlate perfectly with the fibrogenic activity of all fibroblast subsets across different organs, making the concurrent assessment of collagen deposition essential for a comprehensive evaluation[9][10].

Workflow for In Vitro Anti-Fibrotic Screening

Caption: Workflow for in vitro screening of anti-fibrotic compounds.

Protocol 1.1: TGF-β1-Induced Myofibroblast Differentiation Assay

This protocol details the induction of fibrosis in cultured fibroblasts and the assessment of the Test Compound's ability to inhibit this process.

Materials:

-

Human lung fibroblasts (e.g., IMR-90) or primary hepatic stellate cells[11].

-

DMEM, 10% FBS, 1% Penicillin-Streptomycin.

-

DMEM, 0.2% FBS (Starvation Medium).

-

Recombinant Human TGF-β1.

-

Test Compound (dissolved in DMSO).

-

Positive control inhibitor (e.g., SB-431542, an ALK5 inhibitor).

-

Fixation solution (4% Paraformaldehyde in PBS).

-

Permeabilization buffer (0.1% Triton X-100 in PBS).

-

Blocking buffer (5% BSA in PBS).

-

Primary antibody: Anti-α-SMA.

-

Secondary antibody: Alexa Fluor-conjugated.

-

Nuclear stain: DAPI.

Procedure:

-

Cell Seeding: Seed fibroblasts in 96-well imaging plates at a density that will result in 80-90% confluency at the end of the experiment. Culture for 24 hours in DMEM with 10% FBS.

-

Synchronization: Gently wash cells with PBS and replace the medium with Starvation Medium (0.2% FBS) for 18-24 hours. This step minimizes baseline activation and synchronizes the cell cycle.

-

Compound Treatment: Prepare serial dilutions of the Test Compound in Starvation Medium. Add the compound to the wells and incubate for 1-2 hours. Include vehicle-only (e.g., 0.1% DMSO) and positive control inhibitor wells.

-

Fibrotic Induction: Add TGF-β1 to all wells (except for the untreated negative control) to a final concentration of 5 ng/mL.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

Immunofluorescence Staining for α-SMA:

-

Fix the cells with 4% PFA for 15 minutes.

-

Wash 3x with PBS.

-

Permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Wash 3x with PBS.

-

Block with 5% BSA for 1 hour at room temperature.

-

Incubate with anti-α-SMA primary antibody overnight at 4°C.

-

Wash 3x with PBS.

-

Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour, protected from light.

-

Wash 3x with PBS.

-

-

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of α-SMA staining per cell, normalizing to the cell count (DAPI). Calculate the dose-response curve and IC₅₀ value for the Test Compound.

Protocol 1.2: Quantification of Collagen Deposition

Collagen is the primary component of the fibrotic scar. Its quantification is a direct measure of fibrogenic activity.

Method A: Sirius Red Staining (for total collagen)

-

Following the treatment protocol (1.1, steps 1-5), gently wash the cells with PBS.

-

Fix cells with 4% PFA for 20 minutes.

-

Stain with Picro-Sirius Red solution for 1 hour at room temperature[11].

-

Wash extensively with 0.1 M HCl to remove unbound dye.

-

Elute the bound dye with 0.1 M NaOH.

-

Measure the absorbance of the eluate at 550 nm using a plate reader.

Method B: Hydroxyproline Assay (for a precise measure of collagen) Collagen is unique in its high content of the amino acid hydroxyproline. Measuring hydroxyproline content provides a highly specific and quantitative measure of total collagen.

-

After treatment (Protocol 1.1, steps 1-5), collect both the cell lysate and the culture supernatant.

-

Hydrolyze the samples in 6 M HCl at 120°C for 3-24 hours[12]. This breaks down the collagen into its constituent amino acids.

-

Use a commercial hydroxyproline assay kit (e.g., from Sigma-Aldrich, Chondrex, or Abcam) and follow the manufacturer's instructions[12]. The principle involves the oxidation of hydroxyproline, which then reacts with a chromogen to produce a colorimetric signal, typically measured around 560 nm.

Part 2: In Vivo Validation: Assessing Efficacy in a Preclinical Model

Positive results from in vitro assays are promising but must be validated in a complex biological system. In vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety in the context of a whole organism[13].

Rationale for Model Selection

We propose two widely accepted and well-characterized rodent models of fibrosis: bleomycin-induced pulmonary fibrosis and carbon tetrachloride (CCl₄)-induced hepatic fibrosis.

-

Bleomycin-Induced Lung Fibrosis: This is the most common model for idiopathic pulmonary fibrosis (IPF)[14]. A single administration of the chemotherapeutic agent bleomycin causes lung injury and inflammation, followed by a robust fibrotic response characterized by myofibroblast accumulation and extensive collagen deposition[15][16].

-

CCl₄-Induced Liver Fibrosis: CCl₄ is a potent hepatotoxin that, upon repeated administration, causes chronic liver damage, inflammation, and the activation of hepatic stellate cells (the primary fibrogenic cell in the liver), leading to cirrhosis[17][18].

Workflow for In Vivo Efficacy Testing (Bleomycin Model)

Caption: Workflow for in vivo validation using a bleomycin-induced lung fibrosis model.

Protocol 2.1: Bleomycin-Induced Pulmonary Fibrosis Model

Materials:

-

C57BL/6 mice (8-10 weeks old).

-

Bleomycin sulfate.

-

Sterile saline.

-

Test Compound formulated for oral gavage or other appropriate route.

Procedure:

-

Ethics Statement: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with their guidelines.

-

Induction of Fibrosis: Anesthetize mice. Administer a single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in 50 µL of sterile saline via oropharyngeal aspiration or intratracheal instillation. Administer saline to the sham control group.

-

Compound Administration:

-

Prophylactic Dosing: Begin daily administration of the Test Compound (at pre-determined doses) on the same day as bleomycin administration.

-

Therapeutic Dosing: To model treatment of existing fibrosis, begin daily administration 7-10 days after bleomycin challenge.

-

-

Monitoring: Monitor animals daily for weight loss and signs of distress.

-

Endpoint Analysis: On day 21 or 28, euthanize the animals. Harvest the lungs. Inflate and fix the left lung lobe in 10% neutral buffered formalin for histology. Snap-freeze the right lung lobes for biochemical and molecular analysis.

Protocol 2.2: Assessment of Lung Fibrosis

Method A: Histological Analysis with Masson's Trichrome Stain This stain is the gold standard for visualizing collagen in tissue sections. Collagen fibers are stained blue, nuclei are black, and cytoplasm/muscle is stained red, providing a clear visual assessment of the extent of scarring[19][20].

-

Process the formalin-fixed lung tissue and embed in paraffin.

-

Cut 5 µm sections and mount on slides.

-

Deparaffinize and rehydrate the sections[19].

-

Stain with Weigert's iron hematoxylin for 10 minutes to stain the nuclei.

-

Rinse in running water.

-

Stain with Biebrich scarlet-acid fuchsin solution for 15 minutes.

-

Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

-

Stain with aniline blue solution for 5-10 minutes to stain collagen.

-

Dehydrate, clear, and mount the slides.

-

Analysis: Score the extent of fibrosis using a semi-quantitative method like the Ashcroft scoring system.

Method B: Biochemical Quantification via Hydroxyproline Assay This provides a quantitative measure of the total collagen content in the lung tissue, complementing the histological analysis[12].

-

Homogenize a pre-weighed portion of the frozen right lung.

-

Perform acid hydrolysis of the homogenate (e.g., in 6 M HCl at 120°C)[12].

-

Use a commercial hydroxyproline assay kit as described in Protocol 1.2, Method B.

-

Normalize the results to the initial tissue weight (e.g., µg of hydroxyproline per mg of lung tissue).

Part 3: Mechanistic Elucidation: Targeting the TGF-β Pathway

Once anti-fibrotic activity is confirmed, identifying the mechanism of action is paramount. Given its central role, the TGF-β signaling pathway is the most probable target for an anti-fibrotic compound[2].

Rationale for Mechanistic Study

The canonical TGF-β pathway involves the binding of TGF-β1 to its receptor, leading to the phosphorylation and activation of the downstream effector proteins Smad2 and Smad3[1][3]. These activated p-Smads then translocate to the nucleus to initiate the transcription of pro-fibrotic genes. A direct way to test if the Test Compound inhibits this pathway is to measure the levels of phosphorylated Smad2/3 in response to TGF-β1 stimulation.

Canonical TGF-β/Smad Signaling Pathway

Caption: The canonical TGF-β/Smad pathway and potential points of inhibition.

Protocol 3.1: Western Blot for Phospho-Smad2/3

Procedure:

-

Seed fibroblasts in 6-well plates and starve as described in Protocol 1.1.

-

Pre-treat cells with the Test Compound at its IC₅₀ and 2x IC₅₀ concentrations for 1-2 hours.

-

Stimulate with TGF-β1 (5 ng/mL) for a short duration (typically 30-60 minutes, which is the peak time for Smad phosphorylation).

-

Immediately place plates on ice and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE, transferring the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate with primary antibodies against phospho-Smad2/3 and total Smad2/3 (as a loading control) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities. A potent inhibitor of the pathway will show a significant reduction in the ratio of p-Smad2/3 to total Smad2/3 in the presence of TGF-β1.

Data Summary and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

| Assay Type | Parameter Measured | Expected Outcome for an Active Compound |

| In Vitro | ||

| Immunofluorescence | α-SMA Protein Expression (IC₅₀) | Dose-dependent decrease in α-SMA intensity. |

| Sirius Red Staining | Total Collagen Deposition (% inhibition) | Dose-dependent decrease in absorbance. |

| Hydroxyproline Assay | Total Collagen Content (% inhibition) | Dose-dependent decrease in hydroxyproline concentration. |

| RT-qPCR | ACTA2, COL1A1 mRNA levels (% inhibition) | Dose-dependent decrease in target gene expression. |

| Western Blot | p-Smad2/3 Protein Levels (% inhibition) | Dose-dependent decrease in Smad2/3 phosphorylation. |

| In Vivo | ||

| Histology | Ashcroft Fibrosis Score | Significant reduction in the mean fibrosis score vs. vehicle control. |

| Hydroxyproline Assay | Lung Collagen Content (µg/mg tissue) | Significant reduction in total lung hydroxyproline content. |

Conclusion

This document provides a rigorous, step-by-step guide to systematically evaluate the anti-fibrotic potential of a novel investigational compound, 2-pyridin-2-yl-3H-benzimidazol-5-amine. By progressing from high-throughput in vitro screening of core fibrotic events to mechanistic studies on the pivotal TGF-β pathway and culminating in validation using gold-standard in vivo models, researchers can build a comprehensive data package. This structured approach ensures that experimental choices are mechanistically grounded and that the generated data are robust, reproducible, and translatable, forming a solid foundation for further preclinical and clinical development.

References

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

In Vivo Models for the Study of Fibrosis. (n.d.). PMC - NIH. Retrieved February 2, 2026, from [Link]

-

In Vivo and In Vitro Models of Hepatic Fibrosis for Pharmacodynamic Evaluation and Pathology Exploration. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

α-Smooth muscle actin is an inconsistent marker of fibroblasts responsible for force-dependent TGFβ activation or collagen production across multiple models of organ fibrosis. (n.d.). PMC. Retrieved February 2, 2026, from [Link]

-

Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). PMC - PubMed Central. Retrieved February 2, 2026, from [Link]

-

TGF-β signaling in fibrosis. (n.d.). PMC - PubMed Central. Retrieved February 2, 2026, from [Link]

-

Masson's Trichrome Staining Protocol for Collagen Fibers. (n.d.). IHCWORLD. Retrieved February 2, 2026, from [Link]

-

Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

-

In vitro anti-fibrotic activities of herbal compounds and herbs. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

-

The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment. (n.d.). Frontiers. Retrieved February 2, 2026, from [Link]

-

In Vitro Fibrosis Assays. (n.d.). Selvita. Retrieved February 2, 2026, from [Link]

-

α-smooth muscle actin is not a marker of fibrogenic cell activity in skeletal muscle fibrosis. (2018). Skeletal Muscle. Retrieved February 2, 2026, from [Link]

-

Hydroxyproline Assay Kit. (n.d.). Chondrex, Inc. Retrieved February 2, 2026, from [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

-

The evolution of in vitro models of lung fibrosis: promising prospects for drug discovery. (n.d.). European Respiratory Review. Retrieved February 2, 2026, from [Link]

-

Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids: synthons for fluorescent Hx and aza-Hx amides. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

-

in vivo and in vitro models for fibrosis research. (n.d.). TNO. Retrieved February 2, 2026, from [Link]

-

Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo. (2024). Retrieved February 2, 2026, from [Link]

-

1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evaluation. (n.d.). Retrieved February 2, 2026, from [Link]

-

Hydroxyproline Assay Kit (Perchlorate-Free). (n.d.). Cell Biolabs, Inc. Retrieved February 2, 2026, from [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Evaluation of the Antifibrotic Effects of Drugs Commonly Used in Inflammatory Intestinal Diseases on In Vitro Intestinal Cellular Models. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

TGF-β Signaling: From Tissue Fibrosis to Tumor Microenvironment. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Pulmonary Fibrosis Models. (n.d.). Charles River Laboratories. Retrieved February 2, 2026, from [Link]

-

Animal and Organoid Models of Liver Fibrosis. (n.d.). Frontiers. Retrieved February 2, 2026, from [Link]

-

In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. (2021). Frontiers. Retrieved February 2, 2026, from [Link]

-

Alpha-Smooth Muscle Actin Expression Upregulates Fibroblast Contractile Activity. (2017). Molecular Biology of the Cell. Retrieved February 2, 2026, from [Link]

-

Collagen Detection - Type I, Type II, Total Collagen. (n.d.). Chondrex, Inc. Retrieved February 2, 2026, from [Link]

-

Masson's Trichrome Staining Protocol for Collagen Fibers. (2024). IHC WORLD. Retrieved February 2, 2026, from [Link]

-

Photocatalytic Silylation/Germylation and Cascade Cyclization of N‐(o‐Cyanobiaryl)acrylamides: Access. (2026). American Chemical Society. Retrieved February 2, 2026, from [Link]

-

The Role of TGF-β Receptors in Fibrosis. (n.d.). The Open Rheumatology Journal. Retrieved February 2, 2026, from [Link]

-

α-Smooth muscle actin is an inconsistent marker of fibroblasts responsible for force-dependent TGFβ activation or collagen production across multiple models of organ fibrosis. (n.d.). Retrieved February 2, 2026, from [Link]

-

Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Experimental models of liver fibrosis. (n.d.). PMC - PubMed Central. Retrieved February 2, 2026, from [Link]

-

Towards an in vitro assay for fibrosis research. (n.d.). Sygnature Discovery. Retrieved February 2, 2026, from [Link]

-

Murine models of pulmonary fibrosis. (2008). American Physiological Society Journal. Retrieved February 2, 2026, from [Link]

-

A High-Throughput Assay for Collagen Secretion Suggests an Unanticipated Role for Hsp90 in Collagen Production. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]

-

MASSONS TRICHROME STAINING PROTOCOL FOR TUBULOINTERSTITIAL DISEASE. (2017). MMPC.org. Retrieved February 2, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Synthesis of 1,3,5-Triazepines and Benzo[f][9][11][13]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). PMC - PubMed Central. Retrieved February 2, 2026, from [Link]

-

Animal models for the study of liver fibrosis: new insights from knockout mouse models. (2011). American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved February 2, 2026, from [Link]

-

Masson's Trichrome Staining Protocol for FFPE spheroids and microtissues. (2022). Retrieved February 2, 2026, from [Link]

Sources

- 1. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]

- 4. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. selvita.com [selvita.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. neobiotechnologies.com [neobiotechnologies.com]

- 9. α-Smooth muscle actin is an inconsistent marker of fibroblasts responsible for force-dependent TGFβ activation or collagen production across multiple models of organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. mdpi.com [mdpi.com]

- 12. chondrex.com [chondrex.com]

- 13. In Vivo Models for the Study of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. tno.nl [tno.nl]

- 16. criver.com [criver.com]

- 17. mdpi.com [mdpi.com]

- 18. Experimental models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. med.emory.edu [med.emory.edu]

- 20. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]

Application Note: Preclinical In Vivo Evaluation of 2-pyridin-2-yl-3H-benzimidazol-5-amine (PBA-5)

[1]

Executive Summary & Scientific Rationale

2-pyridin-2-yl-3H-benzimidazol-5-amine (herein referred to as PBA-5 ) represents a "privileged scaffold" in medicinal chemistry.[1] The benzimidazole core, fused with a 2-pyridyl moiety, creates a bidentate ligand capable of metal chelation and hydrogen bonding, characteristic of many kinase inhibitors (e.g., Tie-2, Raf) and tubulin binders. The 5-amino group provides a critical handle for metabolic interaction or further derivatization.[1]

This guide outlines a rigorous in vivo experimental design to transition PBA-5 from a chemical probe to a validated lead candidate.[1] Unlike standard protocols, this design prioritizes the specific physicochemical challenges of benzimidazoles—namely, poor aqueous solubility and rapid hepatic clearance.

Core Objectives

-

Establish a Soluble Formulation: Overcome the high lipophilicity (logP ~2.5–3.5) typical of aryl-benzimidazoles.[1]

-

Define the Therapeutic Window: Determine Maximum Tolerated Dose (MTD) and pharmacokinetic (PK) profile.

-

Validate Efficacy: Assess tumor growth inhibition (TGI) in a relevant xenograft model (focusing on colorectal or lung carcinoma, consistent with scaffold cytotoxicity profiles).

Phase I: Formulation & Solubility Optimization

The "Make or Break" Step: Benzimidazoles often fail in vivo not due to lack of potency, but due to precipitation in the peritoneal cavity or GI tract. Do not proceed to animal dosing without passing the Formulation Decision Tree .

Protocol A: Vehicle Selection

Target Concentration: 5–10 mg/mL (for 10 mL/kg dosing in mice).

| Vehicle System | Composition (v/v) | Applicability | Pros/Cons |

| Standard | 5% DMSO + 40% PEG400 + 55% Saline | IV / IP / Oral | Pro: Simple.[1] Con: High viscosity; DMSO limits dose volume. |

| Enhanced | 10% DMA + 40% Propylene Glycol + 50% Water | Oral (Gavage) | Pro: Higher solubility for amines. Con: DMA toxicity risks in chronic dosing. |

| Cyclodextrin | 20% HP-β-CD in Citrate Buffer (pH 4.[1]0) | IV / Oral | Pro: Best for bioavailability; biocompatible. Con: Expensive; pH dependent. |

Critical Step: The pyridine nitrogen (pKa ~4–5) allows for salt formation. If neutral solubility fails, generate the HCl or Mesylate salt of PBA-5 before formulation.

Visualization: Formulation Decision Logic

Figure 1: Decision tree for establishing a viable in vivo vehicle. Salt formation is prioritized over harsh cosolvents.

Phase II: Pharmacokinetics (PK) & Tolerability[1]

Before efficacy, we must understand the "Life and Death" of the molecule in the bloodstream. The 5-amine position is susceptible to rapid N-acetylation (NAT1/NAT2 enzymes) or oxidation (CYP450), potentially creating inactive metabolites.[1]

Protocol B: Single-Dose PK Study

Species: Male CD-1 Mice (n=3 per timepoint). Routes: IV (Tail Vein) vs. PO (Oral Gavage).

-

Dosing:

-

Group 1 (IV): 2 mg/kg (Bolus).

-

Group 2 (PO): 10 mg/kg.

-

-

Sampling:

-

Collect blood (microsampling) at: 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

-

Process plasma via acetonitrile precipitation.

-

-

Bioanalysis (LC-MS/MS):

-

Parent: PBA-5 (MRM transition based on [M+H]+).

-

Metabolite Watch: Monitor for N-acetyl-PBA-5 (+42 Da shift) and Hydroxy-PBA-5 (+16 Da shift).[1]

-

-

Calculations:

-

Determine

(Oral Bioavailability). If

-

Protocol C: Maximum Tolerated Dose (MTD)

Design: "3+3" Dose Escalation (Non-GLP).

-

Start Dose: 20 mg/kg (IP/PO) daily for 5 days.

-

Escalation: 50, 100, 200 mg/kg.

-

Endpoints: Body weight loss >15%, piloerection, lethargy.

-

Stop Rule: If 2/3 mice show toxicity, the previous dose is the MTD.

Phase III: In Vivo Efficacy (Xenograft Model)

Based on the scaffold's profile, PBA-5 is likely a cytotoxic agent (tubulin/kinase interference). We will use a broad-spectrum tumor model.[1]

Protocol D: HCT-116 (Colorectal) Xenograft

Rationale: HCT-116 is sensitive to benzimidazole-based tubulin inhibitors and kinase modulators.[1]

Experimental Workflow:

-

Induction: Inject

HCT-116 cells (in Matrigel) subcutaneously into the right flank of BALB/c Nude mice. -

Staging: Wait until tumors reach ~100 mm³ (approx. 7–10 days).

-

Randomization: Group mice (n=8/group) to ensure equal average tumor volume.

-

Treatment Regimen (21 Days):

-

Group A: Vehicle Control (Daily, IP).

-

Group B: PBA-5 Low Dose (25% MTD, Daily, IP).

-

Group C: PBA-5 High Dose (50% MTD, Daily, IP).

-

Group D (Positive Control): Paclitaxel (10 mg/kg, IV, q3d) or Albendazole (if comparing to class standard).

-

-

Data Collection:

-

Measure tumor volume (

) every 3 days. -

Weigh mice daily to monitor toxicity.

-

Visualization: Mechanism & Workflow

Figure 2: Experimental workflow linking the putative mechanism of action (MOA) to the in vivo phenotypic readout.

Data Reporting & Success Criteria

Summarize findings in the following format to determine "Go/No-Go" for lead optimization.

| Parameter | Success Criterion | Action if Failed |

| Solubility | > 2 mg/mL in 20% CD/Buffer | Generate Prodrug (e.g., N-acetyl) |

| Bioavailability (F) | > 30% | Switch to IP dosing; micronize particle size |

| Clearance (Cl) | < 70% Liver Blood Flow | Block metabolic "soft spots" (e.g., methylate the amine) |

| Efficacy (TGI) | > 50% inhibition vs. Control | Verify target engagement (Western Blot for p-Histone H3) |

References

-

Benzimidazole Scaffold in Oncology

-

Solubility & Formulation of Benzimidazoles

- Title: Strategies to Improve the Solubility and Dissolution of Poorly W

- Source:Pharmaceutics, 2022.

-

Link:[Link]

-

2-Pyridyl-Benzimidazole Metal Chelation

-

In Vivo Xenograft Protocols

Sources

- 1. Sitemap product name A-Z [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-((2-(4-Pyridyl)methyl)thio)benzimidazole | 23593-14-8 | Benchchem [benchchem.com]

- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]

Troubleshooting & Optimization

purification of 2-pyridin-2-yl-3H-benzimidazol-5-amine from crude reaction mixture

Topic: Purification of 2-pyridin-2-yl-3H-benzimidazol-5-amine from Crude Reaction Mixture

Technical Support Center: Purification & Troubleshooting Guide

Product: 2-pyridin-2-yl-3H-benzimidazol-5-amine (Also referred to as 2-(2-pyridyl)-5-aminobenzimidazole) Application: Medicinal Chemistry Intermediates, Metal Chelation Ligands Document ID: TS-PUR-BZIM-05A

Technical Overview & Chemical Logic

The purification of 2-pyridin-2-yl-3H-benzimidazol-5-amine presents a unique challenge due to its amphoteric nature and high polarity . The molecule contains three basic nitrogen centers (pyridine, benzimidazole, and aniline), making it susceptible to protonation and metal chelation.

-

The Challenge: The primary impurities in the crude mixture are typically unreacted 3,4-diaminopyridine (or 4-nitro-1,2-phenylenediamine precursors), picolinic acid/aldehyde derivatives, and oxidative byproducts (azo/nitroso species) that cause persistent coloration.

-

The Solution: A "pH-Swing" extraction strategy exploits the specific pKa differences between the product and its precursors, followed by a polarity-gradient recrystallization to remove regioisomers.

Strategic Purification Workflow

The following logic flow illustrates the decision-making process for purifying the crude reaction mixture.

Figure 1: pH-Swing Purification Logic for Basic Heterocycles.

Troubleshooting Guide (FAQs)

Issue 1: The product "oils out" instead of precipitating during neutralization.

Diagnosis: This is a common phenomenon with benzimidazoles when the neutralization is too rapid or the concentration is too high, trapping impurities and solvent. Corrective Action:

-

Slow Neutralization: Use a dilute base (e.g., 10%

or saturated -

Seeding: Add a small crystal of pure product (if available) or scratch the glass surface when the solution turns cloudy (approx. pH 5-6).

-

Thermal Cycling: If oil forms, heat the mixture to 60°C until the oil redissolves, then allow it to cool very slowly to room temperature with stirring.

Issue 2: The product has a persistent brown/red color.

Diagnosis: This indicates oxidative degradation of the 5-amino group or the presence of trace metal-catalyst residues (if reduction was performed). Benzimidazole-anilines are oxidation-sensitive. Corrective Action:

-

Activated Carbon Treatment: During recrystallization, dissolve the solid in boiling methanol/ethanol, add activated charcoal (5-10 wt%), reflux for 15 minutes, and filter through Celite while hot.

-

Antioxidant Additive: Add a trace amount of sodium metabisulfite (

) to the aqueous neutralization step to prevent oxidation.

Issue 3: Low yield after acid-base extraction.

Diagnosis: The product is amphoteric. At very high pH (>11), the benzimidazole NH can deprotonate (forming the anion), making it water-soluble again. At low pH (<3), it is soluble as a salt. Corrective Action:

-

Target pH: Strictly monitor pH during precipitation. The optimal isoelectric point for precipitation is typically pH 8.5 – 9.5 . Do not use strong caustic (NaOH) to excess; use Ammonium Hydroxide (

).

Issue 4: Difficulty separating the product from unreacted diamine.

Diagnosis: Both the product and the starting diamine (e.g., 4-nitro-o-phenylenediamine or 3,4-diaminopyridine) are basic and soluble in acid. Corrective Action:

-

Solubility Difference: The starting diamines are significantly more water-soluble than the benzimidazole product. Ensure the filter cake is washed thoroughly with cold water followed by a small volume of cold diethyl ether (which removes organic starting materials but precipitates the polar product).

Detailed Experimental Protocols

Protocol A: Acid-Base "pH-Swing" Extraction (Primary Purification)

Best for removing non-basic impurities and water-soluble starting materials.

-

Dissolution: Suspend the crude reaction residue in 1.0 M HCl (10 mL per gram of crude). Stir until mostly dissolved.

-

Filtration: Filter off any insoluble black tar (undissolved polymer/char) through a glass frit.

-

Washing: Transfer the acidic filtrate to a separatory funnel. Wash with Ethyl Acetate (EtOAc) (2 x 10 mL/g). Discard the organic layer (removes unreacted aldehydes/acids).

-

Precipitation: Cool the aqueous layer to 0–5°C in an ice bath.

-

Neutralization: Slowly add 28% Ammonium Hydroxide (

) dropwise until pH reaches ~9. A precipitate should form. -

Collection: Stir for 30 minutes at 0°C. Filter the solid by vacuum filtration.

-

Wash: Wash the cake with ice-cold water (3x) and then cold diethyl ether (1x).

Protocol B: Recrystallization (Polishing)

Best for removing trace colored impurities and regioisomers.

| Parameter | Specification |

| Solvent System | Ethanol : Water (7:3) or Methanol : Water (1:1) |

| Concentration | ~1 g solute per 15-20 mL boiling solvent |

| Additives | Activated Charcoal (if colored) |

| Cooling Rate | Slow cool to RT, then 4°C overnight |

Procedure:

-

Dissolve the crude solid in the minimum amount of boiling Ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Add a few drops of Ethanol to clear the turbidity.

-

Allow to cool slowly. Needle-like crystals typically form.

Quantitative Data: Solubility & Impurity Profile

Table 1: Solubility Profile of 2-pyridin-2-yl-3H-benzimidazol-5-amine

| Solvent | Solubility (RT) | Solubility (Hot) | Application |

| Water (pH 7) | Insoluble (<0.1 mg/mL) | Poor | Wash solvent |

| 1M HCl | Soluble (>50 mg/mL) | Soluble | Extraction medium |

| Methanol | Moderate | High | Recrystallization |

| Ethyl Acetate | Low | Moderate | Washing impurities |

| DCM | Low | Low | Not recommended |

| DMSO | High | High | NMR solvent |

References

-

Synthesis of 2-substituted benzimidazoles: Title: The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Source: National Institutes of Health (NIH) / Molecules. URL:[Link]

-

Purification via Column Chromatography: Title: Synthesis, characterization and in vitro biological evaluations of substituted benzimidazole derivatives. Source: PubMed Central. URL:[Link]

troubleshooting 2-pyridin-2-yl-benzimidazole synthesis side reactions

Ticket ID: T-PBI-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Ligand & The Challenge

Welcome to the technical support center for the synthesis of 2-(2-pyridyl)benzimidazole (PBI) . This molecule is not just a standard heterocycle; it is a potent N,N'-bidentate chelator . Its ability to coordinate with transition metals (Ru, Ir, Co) makes it invaluable in catalysis and luminescent materials, but this same property complicates its synthesis and purification.

The synthesis generally proceeds via the condensation of o-phenylenediamine (OPD) with a pyridine-2-carbonyl source (Acid, Aldehyde, or Nitrile). While seemingly straightforward, the competing kinetics between cyclization, polymerization, and oxidation often lead to "stuck" intermediates or side products.

Part 1: Diagnostic Workflow

Before adjusting your protocol, identify your specific failure mode using the flowchart below.

Figure 1: Diagnostic logic for identifying common impurities based on mass spectrometry shifts relative to the target molecule (MW 195.22).

Part 2: Troubleshooting Guides (Tickets)

Ticket #01: The "Stuck" Intermediate (Incomplete Cyclization)

Symptom: LC-MS shows a peak at m/z ~213 (M+18) . The product is soluble in base but precipitates in acid. Diagnosis: You have isolated N-(2-aminophenyl)picolinamide . The first acylation step occurred, but the ring closure (dehydration) failed.

Technical Insight: The formation of the benzimidazole ring is a two-step process:

-

Acylation: Fast kinetic step. OPD attacks the carbonyl.

-

Cyclodehydration: Rate-limiting thermodynamic step. Requires high heat (>150°C) or strong acid catalysis to drive off water.

Solution:

-

If using PPA (Polyphosphoric Acid): The temperature was likely too low or the reaction time too short. PPA acts as both solvent and dehydrating agent. Ensure the internal temp reaches 180–200°C for at least 4 hours.

-

If using Boric Acid/Xylene: Water removal is critical. Ensure your Dean-Stark trap is functioning and the solvent is vigorously refluxing.

Ticket #02: The "Double" Trouble (Bis-acylation)

Symptom: A high melting point solid (>250°C) that is insoluble in most organic solvents. Mass spec shows m/z ~318 . Diagnosis: You have formed N,N'-bis(picolinoyl)benzene-1,2-diamine . Causality: This occurs when the mono-amide intermediate reacts with a second equivalent of picolinic acid faster than it cyclizes. This is common when:

-

Excess Acid is used (Stoichiometry > 1:1).

-

Cyclization is slow (Temperature too low).

Solution:

-

Stoichiometry Control: Use a strict 1:1 molar ratio of OPD to Picolinic acid.

-

Reverse Addition: If using an acid chloride method, add the acid chloride slowly to the OPD solution to keep the amine concentration high relative to the acylating agent.

-

Switch to Melt: Solvent-free melt synthesis (using PPA) favors cyclization over intermolecular reaction due to entropy.

Ticket #03: The "False" Product (Incomplete Oxidation)

Symptom: (Aldehyde Route Only) Product mass is m/z ~197 (M+2) . The solid is white/pale but turns yellow over days. Diagnosis: You have 2-(2-pyridyl)benzimidazoline .[1] The ring closed, but the "aminal" carbon was not oxidized to the aromatic imidazole.

Technical Insight: When condensing OPD with picolinaldehyde , the intermediate is a saturated benzimidazoline. It requires an oxidant (Air, Na2S2O5, or Nitrobenzene) to aromatize.

Solution:

-

Add an Oxidant: If using the bisulfite method (Method B below), ensure the reaction is open to air or bubble O2 through it.

-

Chemical Oxidation: Treat the crude with a mild oxidant like DDQ or reflux in nitrobenzene (high boiling oxidant) if the problem persists.

Part 3: Validated Protocols

Method A: Polyphosphoric Acid (PPA) Melt

Best for: High Purity, Scale-up, Avoiding Bis-amide.

Mechanism: PPA serves as a solvent, proton source, and chemical dehydrator, driving the equilibrium toward the cyclized product.

| Step | Action | Technical Note |

| 1 | Mix OPD (10 mmol) and Picolinic Acid (10 mmol) in PPA (10-15 g). | Use mechanical stirring; PPA is viscous. |

| 2 | Heat to 180°C for 4–6 hours. | Color will darken (red/brown). This is normal. |

| 3 | Cool to ~80°C and pour into Ice Water (200 mL). | Quenches the acid. Product will be protonated (soluble). |

| 4 | Neutralize with NH4OH or NaOH to pH 8–9. | CRITICAL: PBI precipitates as the free base. |

| 5 | Filter and wash with Water , then cold Ethanol . | Removes unreacted acid and OPD. |

| 6 | Recrystallize from Ethanol/Water (9:1). | Yields needle-like crystals. |

Method B: Sodium Metabisulfite (Na2S2O5) Oxidative Cyclization

Best for: Milder conditions, Lab scale, Using Aldehydes.

Mechanism: Na2S2O5 forms a bisulfite adduct with the aldehyde, activating it for amine attack and facilitating the subsequent oxidation step.

| Step | Action | Technical Note |

| 1 | Dissolve Picolinaldehyde (10 mmol) in Ethanol (20 mL). | |

| 2 | Add Na2S2O5 (10 mmol) dissolved in min. water. | Stir 15 min. A white precipitate (adduct) may form.[2] |

| 3 | Add OPD (10 mmol) and reflux for 4–6 hours. | Reaction mixture must be exposed to air (do not seal under N2). |

| 4 | Cool and pour into Ice Water . | |

| 5 | Filter the precipitate. | The product precipitates directly; less pH adjustment needed. |

Part 4: Reaction Pathway Visualization

The following diagram illustrates the "Happy Path" (Synthesis) versus the "Sad Paths" (Side Reactions).

Figure 2: Mechanistic pathways showing the divergence between successful synthesis (Green) and common side reactions (Red/Yellow).

References

-

Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427–429. [Link]

-

Ridley, H. F., Spickett, R. G., & Timmis, G. M. (1965). A New Synthesis of Benzimidazoles using Aldehyde-Bisulfite Adducts. Journal of Heterocyclic Chemistry, 2(4), 453–456. [Link]

-

Das, S., et al. (2011). 2-(2-Pyridyl) benzimidazole based Co(II) complex as an efficient fluorescent probe.[1] Organic & Biomolecular Chemistry, 9, 7097-7104. [Link]

Sources

Technical Support Center: Stability & Handling of 2-pyridin-2-yl-3H-benzimidazol-5-amine

The following technical support guide addresses the specific stability and handling challenges associated with 2-pyridin-2-yl-3H-benzimidazol-5-amine . This guide is structured to assist researchers in troubleshooting solution-state degradation, specifically focusing on the oxidative instability of the 5-amino substituent and the pH-dependent solubility of the pyridine-benzimidazole core.

Compound Classification: Heterocyclic Primary Aryl Amine Key Instability Factors: Oxidative Deamination, Photolytic Degradation, pH-Dependent Precipitation.

Core Stability Analysis

The molecule 2-pyridin-2-yl-3H-benzimidazol-5-amine consists of a robust benzimidazole-pyridine scaffold. However, the presence of the primary amine (–NH₂) at the 5-position renders the molecule chemically distinct from its unsubstituted parent. This "aniline-like" moiety is the primary site of instability, serving as an electron donor that facilitates rapid oxidation in solution, particularly under basic conditions or upon exposure to light.

The "Browning" Phenomenon

Users frequently report solutions turning yellow, brown, or black over time. This is not a generic decomposition but a specific oxidative pathway. The 5-amino group undergoes radical-mediated oxidation to form quinone imines and azo-dimers , which are highly chromophoric (colored) even at trace concentrations [1, 2].

Troubleshooting Guide (FAQ)

Issue 1: "My DMSO stock solution turned dark brown after 48 hours at 4°C."

Diagnosis: Oxidative coupling triggered by hygroscopic DMSO. Technical Insight: DMSO is hygroscopic; it absorbs atmospheric water. Water lowers the activation energy for the auto-oxidation of the 5-amino group. Furthermore, trace metals (Fe, Cu) often found in non-LC-MS grade solvents can chelate the pyridine-imidazole pocket (a known bidentate ligand site), catalyzing the oxidation of the amine [3].

Corrective Protocol:

-

Solvent Exchange: Switch to anhydrous DMF (Dimethylformamide) or DMA (Dimethylacetamide) if compatible with your downstream assay. These are less hygroscopic than DMSO.

-

Argon Purge: If DMSO is required, use "Dry" grade (≤50 ppm H₂O) and purge the headspace with Argon before closing the vial.

-

Storage: Store at -20°C or -80°C. Never store 5-amino-benzimidazoles at 4°C in solution for >24 hours.

Issue 2: "The compound precipitated immediately upon dilution into PBS (pH 7.4)."

Diagnosis: Isoelectric Point (pI) Crash. Technical Insight: This molecule is amphoteric.

-

Basic Sites: The pyridine nitrogen and benzimidazole N3 are proton acceptors.

-

Acidic Site: The benzimidazole N1-H is weakly acidic. At neutral pH (7.4), the molecule may exist in a largely uncharged, hydrophobic state, leading to aggregation. The 5-amine adds polarity but not enough to overcome the lipophilicity of the fused ring system [4].

Corrective Protocol:

-

pH Adjustment: Lower the pH of your buffer to < 6.0 (to protonate the pyridine/imidazole nitrogens) or raise to > 10.0 (less physiological).

-

Cosolvent Spike: Ensure the final assay buffer contains 5-10% DMSO or Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic core.

Issue 3: "I see variability in IC50 values between fresh and 1-week old stocks."